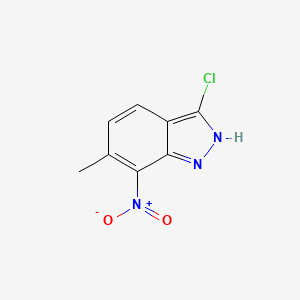
TCTU
Descripción general
Descripción
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate: is a chemical compound widely used in organic synthesis, particularly in peptide coupling reactions. It is known for its efficiency and selectivity in forming amide bonds, making it a valuable reagent in the synthesis of peptides and other complex molecules.
Aplicaciones Científicas De Investigación
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate is extensively used in scientific research due to its effectiveness in peptide synthesis. Some of its key applications include:
Chemistry: Used in the synthesis of complex organic molecules, particularly peptides and proteins.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: Plays a crucial role in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the large-scale production of peptides for pharmaceuticals and biotechnology applications.
Mecanismo De Acción
Target of Action
TCTU, also known as O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate or N,N,N’,N’-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate, is primarily used as a coupling reagent in peptide synthesis . Its primary targets are the carboxyl groups of amino acids, which it activates for peptide bond formation.
Mode of Action
This compound acts by activating the carboxyl group of an amino acid, making it more susceptible to nucleophilic attack by the amino group of another amino acid. This facilitates the formation of a peptide bond, linking the two amino acids together. The activation process involves the formation of an intermediate, which is attacked by the amino group to form the peptide bond and release the this compound moiety .
Biochemical Pathways
The action of this compound is part of the broader biochemical pathway of protein synthesis. In this context, this compound is used in the laboratory synthesis of peptides, which can be seen as a model for the ribosomal synthesis of proteins that occurs in cells. The formation of peptide bonds by this compound is a key step in the creation of larger peptide chains .
Pharmacokinetics
In the context of peptide synthesis, the efficiency of this compound as a coupling reagent, its stability under various conditions, and its ease of removal from the final product are all important considerations .
Result of Action
The result of this compound’s action is the formation of a peptide bond between two amino acids, leading to the synthesis of a peptide. This is a crucial step in the creation of proteins, which are essential for the structure and function of all living organisms .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These include the pH of the solution, the temperature, and the presence of other substances that could react with this compound or the amino acids. Optimizing these conditions is an important part of ensuring efficient peptide synthesis .
Análisis Bioquímico
Biochemical Properties
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate plays a crucial role in biochemical reactions, especially in peptide synthesis. It acts as a coupling reagent, facilitating the formation of peptide bonds between amino acids. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as aminoacyl-tRNA synthetases and ribosomes. The nature of these interactions involves the activation of carboxyl groups on amino acids, making them more reactive towards nucleophilic attack by amino groups, thus forming peptide bonds .
Cellular Effects
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate has significant effects on various types of cells and cellular processes. It influences cell function by enhancing the efficiency of peptide synthesis, which is crucial for protein production. This compound can impact cell signaling pathways by modulating the availability of peptides and proteins that act as signaling molecules. Additionally, it can affect gene expression by influencing the synthesis of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate involves its role as a coupling reagent in peptide synthesis. It activates carboxyl groups on amino acids, facilitating their reaction with amino groups to form peptide bonds. This activation is achieved through the formation of an active ester intermediate, which is highly reactive and readily forms peptide bonds. This compound can also inhibit or activate enzymes involved in peptide synthesis, further enhancing its efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate can change over time. The stability of this compound is crucial for its effectiveness in peptide synthesis. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to degradation. Long-term effects on cellular function have been observed in in vitro studies, where continuous exposure to this compound can enhance peptide synthesis and protein production .
Dosage Effects in Animal Models
The effects of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate vary with different dosages in animal models. At low doses, it effectively enhances peptide synthesis without causing significant adverse effects. At high doses, it can lead to toxicity and adverse effects, such as cellular stress and apoptosis. Threshold effects have been observed, where a certain dosage is required to achieve optimal peptide synthesis, beyond which adverse effects become prominent .
Metabolic Pathways
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases, which play a crucial role in the activation of amino acids for peptide bond formation. This compound can also affect metabolic flux by modulating the availability of amino acids and other metabolites required for peptide synthesis .
Transport and Distribution
Within cells and tissues, O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within cells. This compound tends to accumulate in regions where peptide synthesis is actively occurring, such as the endoplasmic reticulum and ribosomes .
Subcellular Localization
The subcellular localization of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate is primarily in compartments involved in peptide synthesis. It is often found in the endoplasmic reticulum, where it facilitates the formation of peptide bonds. Additionally, it can localize to ribosomes and other organelles involved in protein synthesis. Targeting signals and post-translational modifications may direct this compound to specific compartments, enhancing its activity and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate typically involves the reaction of 6-chlorobenzotriazole with tetramethyluronium salts in the presence of tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:
6-Chlorobenzotriazole+Tetramethyluronium Salt+Tetrafluoroboric Acid→O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize impurities. The process involves precise control of temperature, pH, and reaction time. The product is then purified through crystallization or chromatography techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate primarily undergoes substitution reactions, particularly in peptide coupling. It acts as a coupling reagent, facilitating the formation of amide bonds between carboxylic acids and amines.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include carboxylic acids, amines, and bases such as N,N-diisopropylethylamine.
Conditions: The reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are peptides and other amide-containing compounds. The efficiency of the coupling reaction ensures high yields of the desired products with minimal side reactions.
Comparación Con Compuestos Similares
Similar Compounds
- O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
- O-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
- O-(1H-Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate
Uniqueness
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate is unique due to the presence of the 6-chloro substituent on the benzotriazole ring. This modification enhances its reactivity and selectivity in peptide coupling reactions compared to other similar compounds. It provides superior results in the synthesis of difficult peptides and hindered couplings, making it a preferred choice in many synthetic applications .
Propiedades
IUPAC Name |
[(6-chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN5O.BF4/c1-15(2)11(16(3)4)18-17-10-7-8(12)5-6-9(10)13-14-17;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGVQFJZGHBZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C2=C(C=CC(=C2)Cl)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClF4N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647863 | |
| Record name | [(6-Chloro-1H-benzotriazol-1-yl)oxy](dimethylamino)-N,N-dimethylmethaniminium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330641-16-2 | |
| Record name | [(6-Chloro-1H-benzotriazol-1-yl)oxy](dimethylamino)-N,N-dimethylmethaniminium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 99mTc-pertechnetate (TcTU) and how is it used in thyroid scintigraphy?
A1: 99mTc-pertechnetate (this compound) is a radiopharmaceutical used in thyroid scintigraphy. It emits gamma rays that can be detected by a gamma camera, allowing visualization of the thyroid gland and assessment of its function. This compound is taken up by the thyroid gland similarly to iodine, but it does not get incorporated into thyroid hormones.
Q2: What is the significance of the global 99mTc-pertechnetate thyroid uptake (this compound) value?
A: The this compound value reflects the thyroid gland's ability to trap iodine, which is the first step in thyroid hormone synthesis. It provides a quantitative measure of thyroid function and can be used to assess the severity of thyroid disorders. []
Q3: What is the difference between this compound and TcTUs?
A: this compound refers to the global 99mTc-pertechnetate thyroid uptake, while TcTUs refers to the uptake under TSH suppression. TcTUs is specifically used to assess the function of autonomous thyroid tissue, which is not under the control of TSH. []
Q4: How does iodine intake affect this compound values?
A: this compound values are inversely correlated with iodine intake. In iodine deficiency, this compound values tend to be higher due to increased iodine avidity by the thyroid gland. Conversely, in iodine sufficiency, this compound values are lower. [, ]
Q5: Can this compound be used to differentiate between different types of thyroid disorders?
A5: this compound, in conjunction with clinical and other laboratory findings, can help differentiate between certain thyroid disorders. For example:
- Graves' disease: Typically shows high this compound values. [, ]
- Hyperthyroid autoimmune thyroiditis (H-AIT): May show lower this compound values compared to Graves' disease. []
- Subacute thyroiditis: Usually presents with very low this compound values due to impaired thyroid function. [, ]
- Thyroid autonomy: TcTUs is particularly useful in diagnosing thyroid autonomy, as it helps quantify the function of autonomous tissue that is not suppressed by TSH. [, ]
Q6: What are the limitations of using this compound in thyroid diagnosis?
A6: While this compound is a valuable tool in thyroid diagnosis, it has limitations:
- Overlap in this compound values: There can be an overlap in this compound values between different thyroid disorders, making it difficult to rely solely on this compound for a definitive diagnosis. [, ]
- Influence of iodine intake: this compound values are influenced by iodine intake, requiring careful interpretation in the context of the patient's iodine status. [, ]
- Inability to distinguish between causes of low uptake: Low this compound values can be seen in various conditions, such as thyroiditis and some cases of Graves' disease, making it necessary to consider other clinical and laboratory findings. []
Q7: How is this compound used in the management of thyroid autonomy?
A7: this compound, specifically TcTUs, plays a crucial role in managing thyroid autonomy:
- Risk stratification: TcTUs helps assess the risk of developing hyperthyroidism, particularly iodine-induced hyperthyroidism, in patients with thyroid autonomy. [, ]
- Treatment planning: TcTUs aids in determining the appropriate dose of radioactive iodine (RAI) therapy for patients with thyroid autonomy. [, ]
- Monitoring treatment response: TcTUs can be used to monitor the effectiveness of RAI therapy by assessing the reduction in the function of autonomous tissue. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


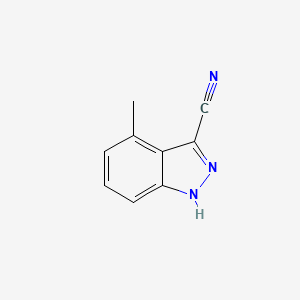

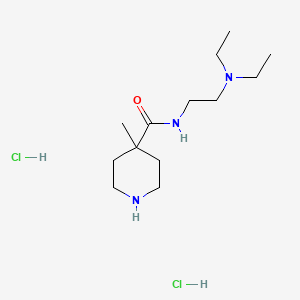
![1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde](/img/structure/B1360841.png)
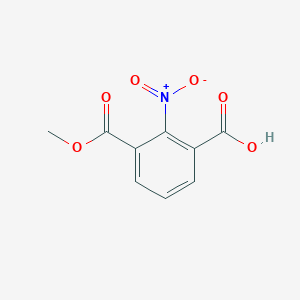

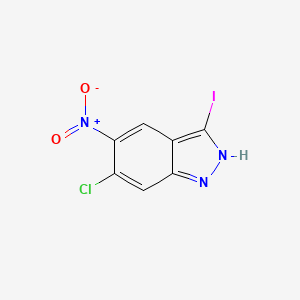

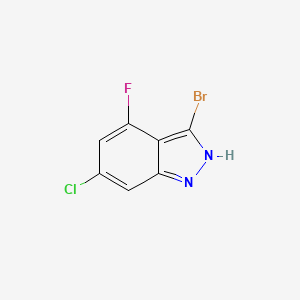


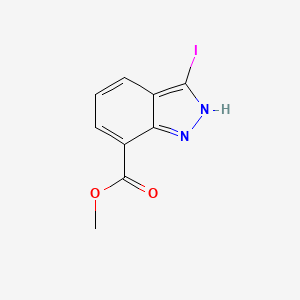
![6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1360860.png)
